molecular formula C15H22ClNO6 B15062109 Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride

Cat. No.: B15062109
M. Wt: 347.79 g/mol
InChI Key: IBEFPIDAUDZWPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C15H22ClNO6

Molecular Weight

347.79 g/mol

IUPAC Name

ethyl 15-amino-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO6.ClH/c1-2-20-15(17)11-9-13-14(10-12(11)16)22-8-6-19-4-3-18-5-7-21-13;/h9-10H,2-8,16H2,1H3;1H

InChI Key

IBEFPIDAUDZWPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)OCCOCCOCCO2.Cl

Origin of Product

United States

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